(+)-alpha-Phellandrene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

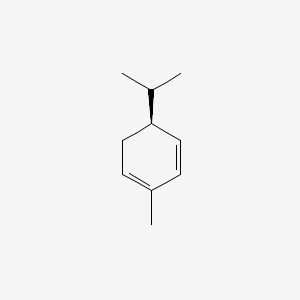

(S)-alpha-Phellandrene, also known as (4S)-p-mentha-1(6), 2-diene or (S)-α-phellandrene, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes (S)-alpha-Phellandrene is considered to be a practically insoluble (in water) and relatively neutral molecule (S)-alpha-Phellandrene has been primarily detected in feces. Within the cell, (S)-alpha-phellandrene is primarily located in the membrane (predicted from logP) and cytoplasm (S)-alpha-Phellandrene is a dill tasting compound that can be found in a number of food items such as herbs and spices, turmeric, ceylon cinnamon, and dill. This makes (S)-alpha-phellandrene a potential biomarker for the consumption of these food products.

(+)-alpha-phellandrene is the (5S)-stereoisomer of alpha-phellandrene (5-isopropyl-2-methylcyclohexa-1,3-diene). It is an enantiomer of a (-)-alpha-phellandrene.

Applications De Recherche Scientifique

Antitumor Activity

Recent studies have demonstrated that (+)-alpha-Phellandrene exhibits significant antitumor properties. In vivo research indicated that oral administration of this compound at doses of 25.0 mg/kg promoted immune responses in mice injected with WEHI-3 leukemia cells. This treatment enhanced phagocytosis and natural killer cell activity, suggesting potential as an adjunct therapy in cancer treatment .

Table 1: Antitumor Effects of this compound

| Study | Model | Dose (mg/kg) | Effect |

|---|---|---|---|

| Lin et al. (2022) | BALB/c mice with leukemia | 25.0 | Increased immune response, apoptosis in tumor cells |

| Zhang et al. (2024) | HT-29 colon cancer cells | 50-250 | Enhanced apoptosis when combined with 5-FU |

Immune Modulation

This compound has been shown to enhance immune responses by promoting macrophage phagocytosis and natural killer cell activity. In a study involving normal BALB/c mice, treatment with this compound resulted in increased populations of T-cells and macrophages while reducing B-cell markers, indicating a shift towards a more robust immune profile .

Biopesticide Potential

The compound's insecticidal properties make it a candidate for use as a biopesticide. Research indicates that this compound can effectively inhibit the growth of various pests and pathogens, offering a more sustainable alternative to synthetic pesticides .

Table 2: Agricultural Applications of this compound

| Application | Target Organism | Effect |

|---|---|---|

| Biopesticide | Various insects | Inhibition of growth |

| Antimicrobial | Foodborne pathogens | Reduction in microbial load |

Flavoring and Preservation

This compound is utilized in the food industry for its flavoring properties and potential as a natural preservative. Its antimicrobial activity against foodborne pathogens suggests it could be integrated into food products to enhance safety and shelf life .

Case Study 1: Cancer Treatment

In a controlled study, this compound was administered to mice with induced tumors. The results showed significant tumor growth inhibition compared to control groups, highlighting its potential as an adjunct treatment in oncology .

Case Study 2: Immune Response Enhancement

A systematic review of multiple studies concluded that oral administration of this compound significantly improved immune function in murine models, suggesting its utility in enhancing vaccine efficacy or as an immunomodulator .

Propriétés

Numéro CAS |

2243-33-6 |

|---|---|

Formule moléculaire |

C10H16 |

Poids moléculaire |

136.23 g/mol |

Nom IUPAC |

(5S)-2-methyl-5-propan-2-ylcyclohexa-1,3-diene |

InChI |

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4-6,8,10H,7H2,1-3H3/t10-/m0/s1 |

Clé InChI |

OGLDWXZKYODSOB-JTQLQIEISA-N |

SMILES |

CC1=CCC(C=C1)C(C)C |

SMILES isomérique |

CC1=CC[C@H](C=C1)C(C)C |

SMILES canonique |

CC1=CCC(C=C1)C(C)C |

Key on ui other cas no. |

2243-33-6 |

Description physique |

Liquid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.